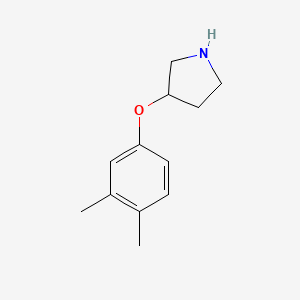
3-(3,4-Dimethylphenoxy)pyrrolidine
概要
説明
準備方法
The synthesis of 3-(3,4-Dimethylphenoxy)pyrrolidine typically involves the reaction of 3,4-dimethylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
化学反応の分析
3-(3,4-Dimethylphenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and ethanol (EtOH), as well as catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(3,4-Dimethylphenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(3,4-Dimethylphenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that pyrrolidine derivatives can interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
3-(3,4-Dimethylphenoxy)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
3-(4-Methylphenoxy)pyrrolidine: Similar structure but with a single methyl group on the phenoxy ring.
3-(3,5-Dimethylphenoxy)pyrrolidine: Similar structure but with methyl groups at different positions on the phenoxy ring.
3-(3,4-Dimethoxyphenoxy)pyrrolidine: Similar structure but with methoxy groups instead of methyl groups on the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
3-(3,4-dimethylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(7-10(9)2)14-12-5-6-13-8-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZPWTBSTQBDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


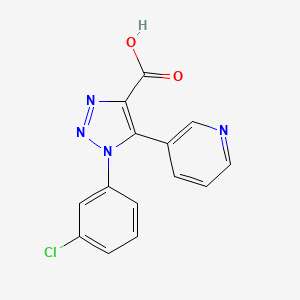
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)
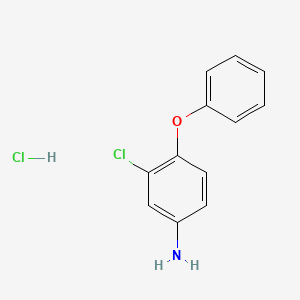
![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)
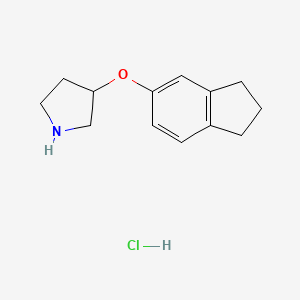
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
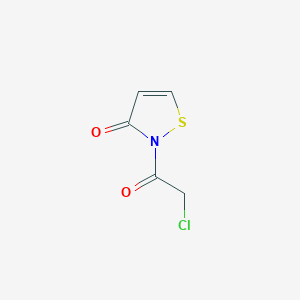
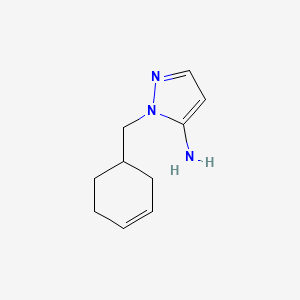
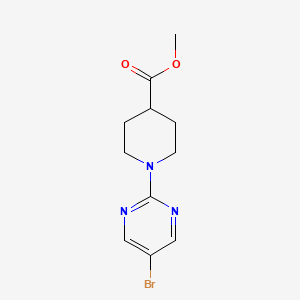
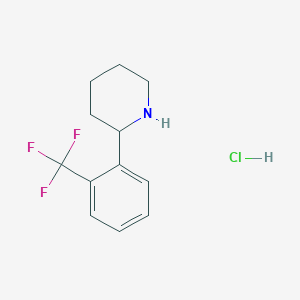
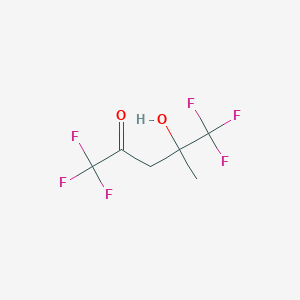
![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)
![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)
